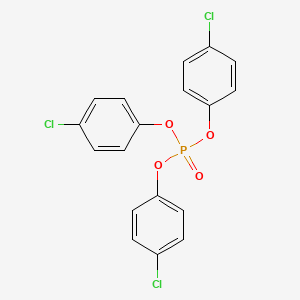![molecular formula C21H14 B15343558 13h-Indeno[1,2-b]anthracene CAS No. 248-93-1](/img/structure/B15343558.png)
13h-Indeno[1,2-b]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13H-Indeno[1,2-b]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14. It is known for its complex structure, which consists of fused benzene rings, making it a significant compound in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13H-Indeno[1,2-b]anthracene typically involves the cyclization of appropriate precursors. One common method is the Suzuki coupling reaction, which involves the reaction between 1,4-dibromo-2,5-dichlorobenzene and (2-(p-tolylethynyl)phenyl)boronic acid, followed by cyclization with iodine monochloride . This method provides a straightforward route to the compound with high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 13H-Indeno[1,2-b]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrocarbon derivatives.
Applications De Recherche Scientifique
13H-Indeno[1,2-b]anthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studies have explored its interactions with biological molecules, although detailed applications are still under investigation.
Mécanisme D'action
The mechanism of action of 13H-Indeno[1,2-b]anthracene involves its ability to intercalate into nucleic acids, disrupting DNA replication and transcription processes. This intercalation can inhibit the activity of topoisomerases, enzymes crucial for DNA unwinding . The compound’s planar structure allows it to fit between the base pairs of DNA, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar structure but with a different arrangement of the fused rings.
Benz[a]anthracene: Contains an additional benzene ring fused to the anthracene structure.
Uniqueness: 13H-Indeno[1,2-b]anthracene is unique due to its specific arrangement of fused rings, which imparts distinct electronic properties. This makes it particularly useful in the development of organic electronic materials and as a precursor for more complex chemical syntheses .
Propriétés
Numéro CAS |
248-93-1 |
|---|---|
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
pentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,11,13,15,17,19-decaene |
InChI |
InChI=1S/C21H14/c1-2-6-15-10-18-13-21-19(12-17(18)9-14(15)5-1)11-16-7-3-4-8-20(16)21/h1-10,12-13H,11H2 |
Clé InChI |
WQIFERDZMYSWOI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=CC4=CC5=CC=CC=C5C=C4C=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


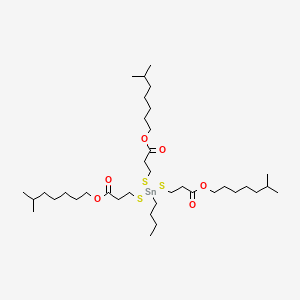
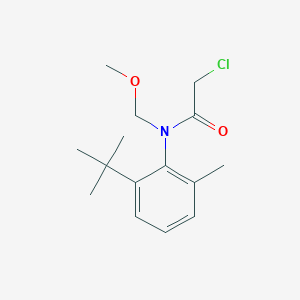
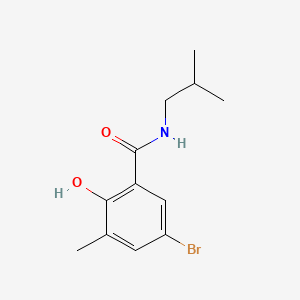
![2-Hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B15343498.png)
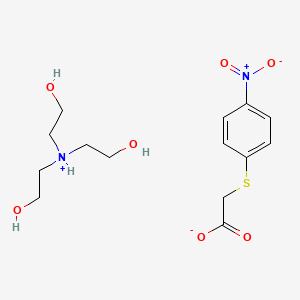
![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15343512.png)
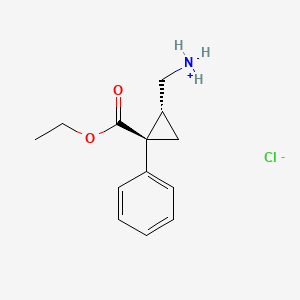

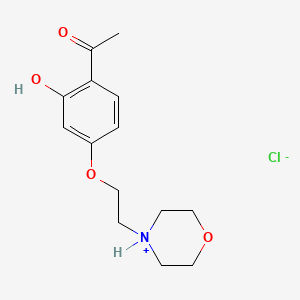
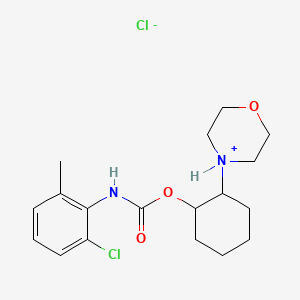
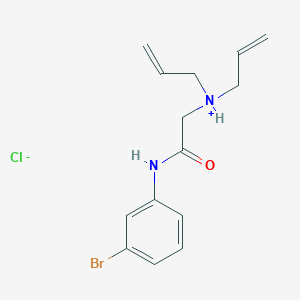

![4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B15343538.png)
